molecular formula C8H6Cl3NO B1360986 2-chloro-N-(3,5-dichlorophenyl)acetamide CAS No. 33560-48-4

2-chloro-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B1360986
CAS No.: 33560-48-4
M. Wt: 238.5 g/mol
InChI Key: ZRTPLHDJASYNPE-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dichlorophenyl)acetamide is a chlorinated derivative of acetamideThe molecular formula of this compound is C8H6Cl3NO, and it has a molecular weight of 238.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated and refluxed for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of thionyl chloride as a catalyst in the deacylation of N-arylacetamides has also been reported to be an efficient method for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dichlorophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the reagent used.

    Oxidation: Products include corresponding oxides or quinones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

2-chloro-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTPLHDJASYNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187248
Record name Acetanilide, 2,3',5'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33560-48-4
Record name 2-Chloro-N-(3,5-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33560-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 2,3',5'-trichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2,3',5'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33560-48-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide and how are the molecules arranged in the solid state?

A1: this compound (C8H6Cl3NO) has a planar molecular skeleton []. The crystal structure reveals that the molecules are stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds, which extend along the a-axis of the crystal lattice [].

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